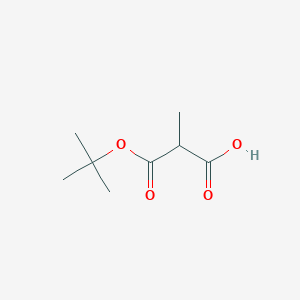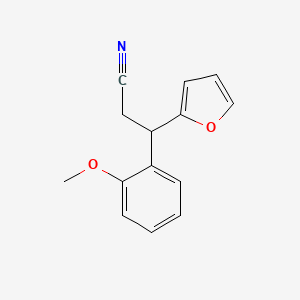
3-(5-Fluoro-1h-indol-3-yl)-1h-pyrrole-2,5-dione
Descripción general
Descripción
3-(5-Fluoro-1H-indol-3-yl)-1H-pyrrole-2,5-dione is a compound of significant interest in the field of medicinal chemistry. It is known for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO-1), an enzyme that plays a crucial role in immune regulation and cancer immunotherapy . This compound has shown potential in preclinical and clinical studies for its ability to modulate immune responses and inhibit tumor growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-1H-indol-3-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 5-fluoroindole with maleic anhydride under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Fluoro-1H-indol-3-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in acetone.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Aplicaciones Científicas De Investigación
3-(5-Fluoro-1H-indol-3-yl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating immune responses.
Medicine: Investigated for its potential in cancer immunotherapy as an IDO-1 inhibitor.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The compound exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO-1). IDO-1 is involved in the catabolism of tryptophan to kynurenine, a pathway that plays a role in immune regulation. By inhibiting IDO-1, 3-(5-Fluoro-1H-indol-3-yl)-1H-pyrrole-2,5-dione reduces the production of kynurenine, thereby modulating immune responses and enhancing anti-tumor immunity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Fluoro-1H-indol-3-yl)-propionic acid methyl ester
- Indoleamine 2,3-dioxygenase-1 (IDO-1) inhibitors
Uniqueness
3-(5-Fluoro-1H-indol-3-yl)-1H-pyrrole-2,5-dione is unique due to its specific binding mode to IDO-1, which does not involve coordination to the heme iron atom, unlike many other IDO-1 inhibitors. This novel binding mode contributes to its high potency and favorable pharmacokinetic properties .
Propiedades
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-5,14H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNXMTOBIIMAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C3=CC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3132603.png)
![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)




![1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3132638.png)

![Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B3132647.png)
![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B3132650.png)
![2-Oxa-9-azaspiro[5.5]undecane](/img/structure/B3132656.png)

![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3132674.png)
